Cas no 35719-57-4 ((1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid)

(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (1R,2R,4S)-2-AMINOBICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- FCH2715101
- (1R,2R,4S)-2-AMINOBICYCLO[2.2.1]HEPTANE-2-CARBOXYL
- (1alpha,4alpha)-2-Aminobicyclo[2.2.1]heptane-2beta-carboxylic acid
- (1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid
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- MDL: MFCD08444732
- インチ: 1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8+/m0/s1
- InChIKey: MPUVBVXDFRDIPT-SHYZEUOFSA-N
- ほほえんだ: OC([C@]1(C[C@H]2CC[C@@H]1C2)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 204
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): -1.9
(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145489-2.5g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 2.5g |
$3696.0 | 2023-08-31 | ||
Enamine | EN300-145489-0.1g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 0.1g |
$1660.0 | 2023-08-31 | ||
Enamine | EN300-145489-0.05g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 0.05g |
$1584.0 | 2023-08-31 | ||
Enamine | EN300-145489-5g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 5g |
$5470.0 | 2023-08-31 | ||
Enamine | EN300-145489-1g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 1g |
$1887.0 | 2023-08-31 | ||
Enamine | EN300-145489-0.25g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 0.25g |
$1735.0 | 2023-08-31 | ||
Enamine | EN300-145489-0.5g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 0.5g |
$1811.0 | 2023-08-31 | ||
Enamine | EN300-145489-1.0g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 1.0g |
$1887.0 | 2023-07-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556862-1g |
(1S,2R,4R)-2-aminobicyclo[2.2.1]Heptane-2-carboxylic acid |
35719-57-4 | 98% | 1g |
¥22680.00 | 2024-05-17 | |
Enamine | EN300-145489-5.0g |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
35719-57-4 | 5.0g |
$5470.0 | 2023-07-09 |
(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid 関連文献
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(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報
Introduction to (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (CAS No. 35719-57-4)
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 35719-57-4, is a compound of significant interest in the field of chemical and biomedical research. This bicyclic amino acid derivative has garnered attention due to its unique structural properties and potential applications in pharmaceutical development and molecular recognition studies.
The compound belongs to the class of amino acids with a bicyclic framework, specifically a member of the bicyclo[2.2.1]heptane series. The stereochemistry at the carbon atoms 1, 2, and 4 is defined as (1R,2R,4S), which plays a crucial role in determining its biological activity and interactions with other molecules. This specific configuration imparts a high degree of chirality, making it a valuable scaffold for designing chiral drugs and catalysts.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The structural motif of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid offers several advantages over traditional linear amino acids. The rigid bicyclic core provides stability and predictability in molecular interactions, while the amine and carboxylic acid functional groups allow for diverse modifications and bioconjugation strategies.
One of the most compelling aspects of this compound is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. The bicyclic structure of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid can be used to create constrained analogs that exhibit enhanced binding affinity and selectivity towards target proteins.
Recent studies have demonstrated the utility of this compound in the design of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including signal transduction and metabolic pathways. Inhibiting these enzymes has therapeutic potential for treating diseases such as cancer, inflammation, and infectious diseases. The unique stereochemistry of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid allows for precise tailoring of inhibitor molecules to fit into the active sites of target proteases.
The compound also shows promise in the field of molecular recognition and supramolecular chemistry. Its rigid structure and multiple functional groups make it an excellent candidate for designing host-guest complexes and molecular receptors that can selectively bind to small molecules or other biomolecules.
Another area where this compound has shown potential is in the development of chiral catalysts for asymmetric synthesis. Chiral catalysts are essential for producing enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The stereochemistry of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid can be leveraged to design catalysts that promote high-yielding reactions with excellent enantioselectivity.
The synthesis of this compound has been explored by several research groups using various synthetic strategies. Common approaches include ring-closing metathesis followed by functional group transformations to introduce the amine and carboxylic acid groups at the appropriate positions. The stereochemistry has been carefully controlled using chiral auxiliaries or catalysts to ensure high enantiomeric purity.
In conclusion, (1R,2R,4S)-2-aminobicyclo[₂.₂.₁]heptane-₂-carboxylic acid (CAS No.35719-57-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing peptidomimetics, protease inhibitors, molecular recognition agents, and chiral catalysts.
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